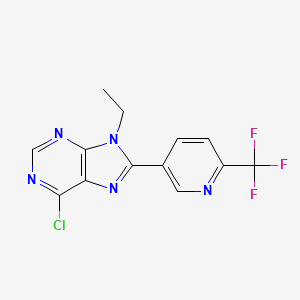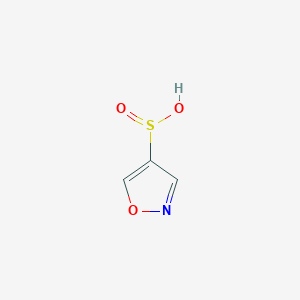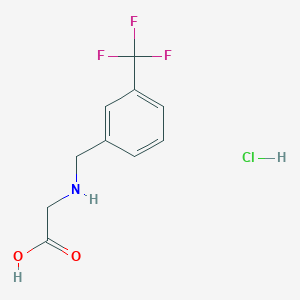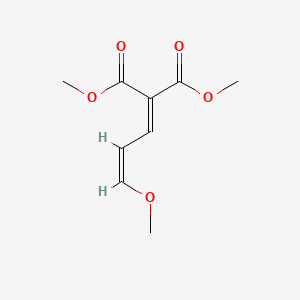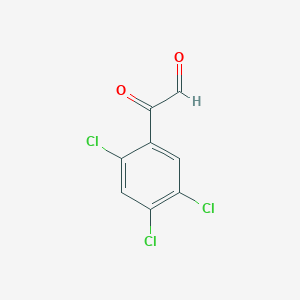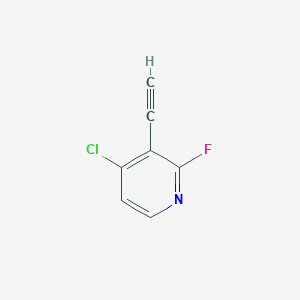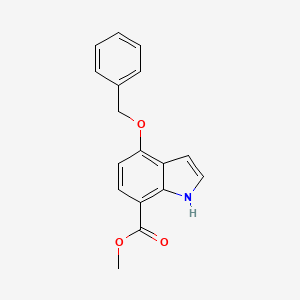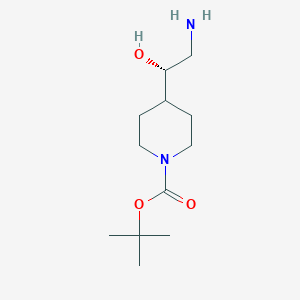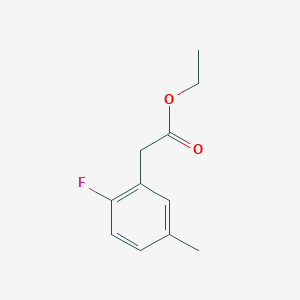
6-Bromo-2-chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2-chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyridine is a complex organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds, characterized by a six-membered ring containing one nitrogen atom. This particular compound is notable for its bromine, chlorine, and boronate ester functional groups, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyridine typically involves multi-step organic reactions. One common method includes:
Halogenation: Introduction of bromine and chlorine atoms into the pyridine ring.
Methylation: Addition of a methyl group to the pyridine ring.
Borylation: Formation of the boronate ester group using a suitable boron reagent, such as bis(pinacolato)diboron, under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Substitution Reactions: The halogen atoms (bromine and chlorine) can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the boronate ester group.
Coupling Reactions: The boronate ester group makes it suitable for Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Palladium Catalysts: Used in coupling reactions, often with bases like potassium carbonate.
Major Products
Substituted Pyridines: Resulting from nucleophilic substitution.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.
Coupled Products: From Suzuki-Miyaura reactions, forming new carbon-carbon bonds.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Catalysis: Employed in catalytic processes due to its boronate ester group.
Biology and Medicine
Drug Development: Potential use in the development of new therapeutic agents.
Biological Probes: Utilized in the design of probes for biological studies.
Industry
Material Science: Application in the development of new materials with specific properties.
Agriculture: Used in the synthesis of agrochemicals for crop protection.
作用机制
The mechanism of action of 6-Bromo-2-chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyridine depends on its specific application. In catalytic processes, the boronate ester group facilitates the formation of new bonds. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
相似化合物的比较
Similar Compounds
2-Bromo-3-chloro-4-methylpyridine: Lacks the boronate ester group.
4-Bromo-2-chloro-3-methylpyridine: Similar structure but different substitution pattern.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-pyridine: Lacks the halogen atoms.
Uniqueness
The presence of both halogen atoms and the boronate ester group in 6-Bromo-2-chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyridine makes it a versatile compound for various chemical reactions and applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
1010101-10-6 |
|---|---|
分子式 |
C12H16BBrClNO2 |
分子量 |
332.43 g/mol |
IUPAC 名称 |
6-bromo-2-chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C12H16BBrClNO2/c1-7-8(6-9(14)16-10(7)15)13-17-11(2,3)12(4,5)18-13/h6H,1-5H3 |
InChI 键 |
ASOQZIGEKDHUEB-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2C)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


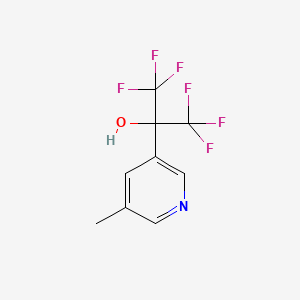
![Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B12954594.png)
